![molecular formula C7H11N3 B1426893 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine CAS No. 1344742-60-4](/img/structure/B1426893.png)
3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine
Overview
Description
“3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine” is a chemical compound with the IUPAC name 3-(1-methyl-1H-pyrazol-4-yl)-2-propyn-1-amine . It has a molecular weight of 135.17 . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of “3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine” can be represented by the InChI code: 1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3 .Physical And Chemical Properties Analysis
“3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine” is a liquid . Its molecular weight is 135.17 .Scientific Research Applications
Heterocyclic Compound Synthesis
One significant application of pyrazole derivatives involves their use as building blocks in synthesizing a wide array of heterocyclic compounds. Gomaa and Ali (2020) highlighted the versatility of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones in generating heterocyclic structures such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This reactivity provides a pathway for creating diverse molecules with potential applications in pharmaceuticals and dyes, suggesting a broad utility for pyrazole-based compounds in organic synthesis (Gomaa & Ali, 2020).
Pharmaceutical Applications
Pyrazole derivatives are noted for their wide range of biological activities. Sharma et al. (2021) reviewed the synthetic strategies and medicinal significance of methyl-substituted pyrazoles, which have shown potential as medicinal scaffolds exhibiting various biological activities. The review underscores the importance of these derivatives in the development of new pharmaceutical agents, highlighting the ongoing research into pyrazole-based compounds for therapeutic uses (Sharma et al., 2021).
Environmental and Material Science
Ateia et al. (2019) explored the application of amine-functionalized sorbents, including those derived from pyrazole structures, in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The study provided a critical analysis of using these sorbents for PFAS removal, highlighting the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology. This research indicates the potential of pyrazole-derived compounds in environmental remediation technologies, particularly in water treatment (Ateia et al., 2019).
Food Safety
Research on heterocyclic aromatic amines (HAAs), including those related to pyrazole compounds, has implications for food safety, particularly concerning the formation of HAAs in cooked meats. Chen et al. (2020) reviewed the safety aspects of HAAs from food processing to dietary intake, addressing the formation, mitigation, and metabolism of these compounds. The comprehensive review emphasizes the need for effective reduction and control of HAAs in food processing and dietary intake to improve public health outcomes (Chen et al., 2020).
properties
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)prop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUZHITXUBOTAH-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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